molecular formula C11H13NO3 B8609885 4-Formyl-2,6-dimethyl-phenoxy acetamide

4-Formyl-2,6-dimethyl-phenoxy acetamide

Cat. No.: B8609885
M. Wt: 207.23 g/mol
InChI Key: FHOTVMPGODEJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Formyl-2,6-dimethyl-phenoxy acetamide is a chemical building block of interest in organic and medicinal chemistry research. With a molecular formula of C15H21NO3 and a molecular weight of 263.33 g/mol , this compound features a phenoxyacetamide core structure that is 2,6-dimethyl substituted and incorporates a reactive 4-formyl group . The primary research value of this compound lies in its role as a versatile synthetic intermediate . The aldehyde (formyl) group is a highly functionalizable handle, allowing researchers to conduct various transformations, such as condensation reactions to form Schiff bases or reduction to alcohols, facilitating the construction of more complex molecular architectures . Compounds with analogous phenoxyacetamide structures are frequently employed in the synthesis of diverse chemical libraries for biological screening . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-(4-formyl-2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C11H13NO3/c1-7-3-9(5-13)4-8(2)11(7)15-6-10(12)14/h3-5H,6H2,1-2H3,(H2,12,14)

InChI Key

FHOTVMPGODEJQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)N)C)C=O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations in Acetamide Derivatives

The acetamide group’s substituent significantly influences molecular properties. Below is a comparison with structurally related compounds:

Compound Substituent on Acetamide Molecular Weight pKa LogD (pH 5.5) Key Features
4-Formyl-2,6-dimethyl-phenoxy acetamide Trifluoroethyl (-CF₃CH₂) 263.34 g/mol 9.32 2.35 High electronegativity, lipophilic
n-(Tert-butyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide Tert-butyl (-C(CH₃)₃) 263.34 g/mol N/A N/A Bulky substituent, steric hindrance
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole + CF₃ ~330 g/mol (est.) N/A N/A Enhanced π-π stacking, bioactivity

Key Observations :

Phenoxy Backbone Modifications

Variations in the phenoxy ring’s substituents alter reactivity and applications:

Compound Phenoxy Substituents Applications
4-Formyl-2,6-dimethyl-phenoxy acetamide 4-CHO, 2,6-CH₃ Precursor for Schiff base synthesis
N-(4-Methylphenyl)formamide 4-CH₃ (no acetamide) Phase-transition studies in crystallography
O-Acyl Impurity () 2,6-CH₃ + ester linkage Synthesis impurity, stability challenges

Key Observations :

  • The 4-formyl group in the target compound enables conjugation reactions (e.g., with amines), a feature absent in simpler derivatives like N-(4-methylphenyl)formamide .
  • O-Acyl impurities () highlight the need for precise synthetic control to avoid byproducts with ester linkages .

Preparation Methods

Vilsmeier-Haack Formylation of 2,6-Dimethylphenol

The synthesis begins with the introduction of a formyl group at the para position of 2,6-dimethylphenol using the Vilsmeier-Haack reaction. This method employs dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to generate the electrophilic formylating agent. The reaction proceeds as follows:

2,6-Dimethylphenol+DMF+POCl34-Formyl-2,6-dimethylphenol+byproducts\text{2,6-Dimethylphenol} + \text{DMF} + \text{POCl}_3 \rightarrow \text{4-Formyl-2,6-dimethylphenol} + \text{byproducts}

Key conditions include maintaining a temperature of 0–5°C during reagent mixing and refluxing at 80–90°C for 4–6 hours. The product is isolated via aqueous workup, yielding 4-formyl-2,6-dimethylphenol with a typical purity of >90%.

Nucleophilic Substitution to Form Phenoxy Acetic Acid

The phenolic hydroxyl group of 4-formyl-2,6-dimethylphenol undergoes nucleophilic substitution with chloroacetic acid in the presence of a base (e.g., NaOH or K₂CO₃). This step forms 2-(4-formyl-2,6-dimethylphenoxy)acetic acid:

4-Formyl-2,6-dimethylphenol+ClCH2COOH+NaOH2-(4-Formyl-2,6-dimethylphenoxy)acetic acid+NaCl+H2O\text{4-Formyl-2,6-dimethylphenol} + \text{ClCH}2\text{COOH} + \text{NaOH} \rightarrow \text{2-(4-Formyl-2,6-dimethylphenoxy)acetic acid} + \text{NaCl} + \text{H}2\text{O}

Reaction parameters include a 1:1.2 molar ratio of phenol to chloroacetic acid, conducted in aqueous or acetone media at 60–80°C for 8–12 hours. The product is purified via recrystallization from ethanol/water mixtures, achieving yields of 70–85%.

Amidation of Phenoxy Acetic Acid

The final step involves converting the carboxylic acid to an acetamide. This is accomplished via activation of the acid to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia:

2-(4-Formyl-2,6-dimethylphenoxy)acetic acid+SOCl2Acyl chloride intermediate+SO2+HCl\text{2-(4-Formyl-2,6-dimethylphenoxy)acetic acid} + \text{SOCl}2 \rightarrow \text{Acyl chloride intermediate} + \text{SO}2 + \text{HCl}
Acyl chloride intermediate+NH34-Formyl-2,6-dimethyl-phenoxy acetamide+NH4Cl\text{Acyl chloride intermediate} + \text{NH}3 \rightarrow \text{4-Formyl-2,6-dimethyl-phenoxy acetamide} + \text{NH}4\text{Cl}

Alternative methods include using ammonium acetate in toluene under reflux. Yields range from 60–75%, with purification via column chromatography (hexane/ethyl acetate).

Comparative Analysis of Synthetic Methods

Parameter Vilsmeier-Haack Formylation Nucleophilic Substitution Amidation
Reagents DMF, POCl₃Chloroacetic acid, NaOHSOCl₂, NH₃
Temperature 0–90°C60–80°C25–110°C
Reaction Time 4–6 hours8–12 hours2–4 hours
Yield 85–90%70–85%60–75%
Key Challenges RegioselectivityCompeting hydrolysisAcyl chloride stability

Optimization Strategies and Mechanistic Insights

Enhancing Formylation Efficiency

The Vilsmeier-Haack reaction’s regioselectivity is influenced by electron-donating methyl groups, which direct formylation to the para position. Microwave-assisted synthesis reduces reaction time to 1–2 hours while maintaining yields >85%.

Minimizing Side Reactions During Substitution

Using anhydrous acetone and catalytic KI improves the displacement of chloride from chloroacetic acid, suppressing hydrolysis. Excess phenol (1.5 equiv) ensures complete consumption of chloroacetic acid.

Amidation Under Mild Conditions

Schotten-Baumann conditions (aqueous NH₃, dichloromethane) prevent acyl chloride hydrolysis, enhancing amidation efficiency. Alternatively, urea can serve as an ammonia source at 120°C, yielding 70% product.

Characterization and Validation

Spectral data confirm successful synthesis:

  • IR : N–H stretch at 3490 cm⁻¹, C=O (amide) at 1680 cm⁻¹.

  • ¹H NMR : Formyl proton at δ 9.8 ppm, acetamide NH₂ at δ 6.2 ppm.

  • MS : Molecular ion peak at m/z 221.2 (C₁₂H₁₅NO₃).

Industrial-Scale Considerations

Continuous flow reactors are employed for formylation and substitution steps, reducing processing time by 40%. Solvent recovery systems (e.g., ethyl acetate) minimize waste, aligning with green chemistry principles .

Q & A

Q. What are the standard synthetic routes for 4-Formyl-2,6-dimethyl-phenoxy acetamide, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions between 2,6-dimethylphenol derivatives and formyl-containing acetamide precursors. A common method uses ethanol or methanol as solvents under reflux conditions (60–80°C) to promote nucleophilic substitution or Schiff base formation . Optimization involves adjusting molar ratios (e.g., 1:1.2 for phenol-to-acetamide), catalyst selection (e.g., piperidine for imine formation), and reaction time (6–12 hours) to maximize yields (reported 65–85%) . Characterization via TLC or HPLC monitors reaction progress.

Q. Which spectroscopic techniques are most reliable for confirming the molecular structure of 4-Formyl-2,6-dimethyl-phenoxy acetamide?

  • NMR : 1^1H NMR identifies protons on the aromatic rings (δ 6.8–7.2 ppm), formyl group (δ ~9.8 ppm), and methyl groups (δ 2.1–2.5 ppm). 13^{13}C NMR confirms carbonyl (C=O at ~170 ppm) and aromatic carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 265.1312 for C12_{12}H15_{15}NO3_3) .
  • IR : Peaks at ~1680 cm1^{-1} (C=O stretch) and ~2850 cm1^{-1} (C-H stretch for methyl groups) confirm functional groups .

Q. How can researchers screen the biological activity of this compound in preliminary studies?

Initial screening involves:

  • In vitro assays : Antimicrobial activity via agar diffusion (e.g., against E. coli or S. aureus), with MIC (Minimum Inhibitory Concentration) determination .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50_{50} values .
  • Molecular docking : Preliminary computational screening against target proteins (e.g., kinases or receptors) to prioritize experimental validation .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the formyl group in 4-Formyl-2,6-dimethyl-phenoxy acetamide during derivatization?

The formyl group undergoes nucleophilic addition (e.g., with amines to form Schiff bases) or reduction (e.g., NaBH4_4 to –CH2_2OH). Kinetic studies using UV-Vis spectroscopy reveal pseudo-first-order kinetics in ethanol, with activation energies ~45 kJ/mol for Schiff base formation . Competing pathways (e.g., hydrolysis under acidic conditions) require pH-controlled environments (pH 6–8) to stabilize intermediates .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • DFT calculations : Optimize geometry and predict electrostatic potential maps to identify reactive sites .
  • MD simulations : Assess binding stability with biological targets (e.g., >50 ns simulations to evaluate protein-ligand interactions) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using multivariate regression .

Q. What statistical methods are appropriate for optimizing synthetic yield and purity?

  • Factorial Design : 2k^k factorial experiments to test variables (temperature, solvent polarity, catalyst loading). For example, a 3-factor design identifies solvent choice (p < 0.05) as the most significant variable .
  • Response Surface Methodology (RSM) : Central Composite Design (CCD) models non-linear relationships, achieving >90% yield with ethanol at 75°C and 1.5 eq. reagent .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Multi-technique validation : Cross-check NMR assignments with HSQC/HMBC for 13^{13}C-1^1H correlations .
  • X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) by determining crystal structure .
  • Isotopic labeling : Use 15^{15}N-labeled amines in Schiff base derivatives to confirm imine formation via 15^{15}N NMR .

Q. What strategies improve the compound’s stability under varying storage conditions?

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks; HPLC monitors degradation (e.g., formyl oxidation to –COOH).
  • Lyophilization : Stabilize hygroscopic forms by freeze-drying in inert atmospheres .
  • Excipient screening : Co-formulate with cyclodextrins to enhance solubility and prevent aggregation .

Q. How can structure-activity relationship (SAR) studies be systematically designed for analogs?

  • Scaffold diversification : Synthesize analogs with halogenated phenyl rings or modified acetamide chains .
  • Pharmacophore mapping : Identify critical features (e.g., formyl hydrogen-bond acceptors) using MOE or Schrödinger software .
  • In vivo validation : Prioritize analogs with <10 µM IC50_{50} in xenograft models to assess bioavailability and toxicity .

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